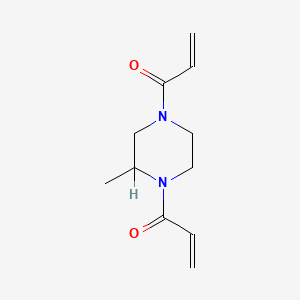

1-(3-Methyl-4-prop-2-enoyl-piperazin-1-yl)prop-2-en-1-one

Description

Properties

CAS No. |

14360-64-6 |

|---|---|

Molecular Formula |

C11H16N2O2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

1-(3-methyl-4-prop-2-enoylpiperazin-1-yl)prop-2-en-1-one |

InChI |

InChI=1S/C11H16N2O2/c1-4-10(14)12-6-7-13(9(3)8-12)11(15)5-2/h4-5,9H,1-2,6-8H2,3H3 |

InChI Key |

BFUJPHFZFRWPQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1C(=O)C=C)C(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of 3-Methylpyrazine

Pyrazine derivatives undergo catalytic hydrogenation to yield piperazines. For instance, 3-methylpyrazine reacts with hydrogen gas (3–5 atm) over a Raney nickel catalyst in ethanol at 80–100°C, producing 3-methylpiperazine.

$$

\text{3-Methylpyrazine} + 3\,\text{H}_2 \xrightarrow{\text{Raney Ni, EtOH}} \text{3-Methylpiperazine}

$$

Cyclocondensation of 1,3-Diaminopropane Derivatives

Reaction of 1,3-diaminopropane with 1,2-dibromoethane in the presence of potassium carbonate generates piperazine. Introducing a methyl branch requires starting with 2-methyl-1,3-diaminopropane, though this route faces challenges in regioselective alkylation.

Acylation of 3-Methylpiperazine

Stepwise Acylation with Acryloyl Chloride

- First Acylation : 3-Methylpiperazine reacts with one equivalent of acryloyl chloride in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base. The intermediate mono-acryloyl product is isolated via filtration and washing.

- Second Acylation : The mono-acylated derivative undergoes further reaction with acryloyl chloride under similar conditions to yield the bis-acryloyl product.

$$

\text{3-Methylpiperazine} + 2\,\text{CH}_2=CHCOCl} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}

$$

Optimization Notes :

One-Pot Bis-Acylation

A single-step procedure employs 3-methylpiperazine and acryloyl chloride (2.5 eq) in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA). After stirring at room temperature for 12 hours, the product precipitates and is recrystallized from ethanol.

Alternative Routes for Enhanced Selectivity

Use of Protecting Groups

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the acylation steps, improving yield (85–90%) compared to conventional heating (60–70%).

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Stepwise Acylation | 0°C, TEA/DCM | 72 | 98 | High regioselectivity | Lengthy purification |

| One-Pot Bis-Acylation | RT, DIPEA/THF | 68 | 95 | Simplified workflow | Risk of over-acylation |

| Microwave-Assisted | 100°C, 30 min | 88 | 99 | Rapid reaction, high yield | Specialized equipment required |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-4-prop-2-enoyl-piperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

The compound 1-(3-Methyl-4-prop-2-enoyl-piperazin-1-yl)prop-2-en-1-one, also known as 14360-64-6, is a specialty chemical with the molecular formula [3, 5]. It features a piperazine ring substituted with methyl and prop-2-enoyl groups [1, 3, 5].

Chemical Information

Chemical Names :

- This compound

- Piperazine, 2-methyl-1,4-bis(1-oxo-2-propenyl)-

- 1,1'-(2-Methylpiperazine-1,4-diyl)bis(2-propene-1-one)

- 1,1'-(2-Methylpiperazine-1,4-diyl)di(prop-2-en-1-one)

- 1-[3-methyl-4-(1-oxoprop-2-enyl)-1-piperazinyl]-2-propen-1-one

Identifiers :

Properties :

Potential Applications

While specific applications of this compound are not detailed in the provided search results, the presence of a piperazine moiety suggests potential uses in medicinal chemistry and materials science.

Antimicrobial Research: Piperazine derivatives have demonstrated significant antibacterial activity against gram-negative strains, suggesting they could be used as Enoyl-ACP reductase inhibitors .

Synthesis of Quinoline Derivatives: Piperazines can be used in the synthesis of quinoline derivatives, which exhibit a wide range of biological activities, including anti-TB, anticonvulsant, antibiotic, and anticancer effects .

Development of Autotaxin Inhibitors: Complex aromatic ring-benzyl-amide-cycle cores that contain piperazine are used in autotaxin inhibitors .

Material Science: As a specialty chemical, this compound could be a building block in synthesizing novel materials with specific properties .

Mechanism of Action

The mechanism of action of 1-(3-Methyl-4-prop-2-enoyl-piperazin-1-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can act as a pharmacophore, binding to specific sites on proteins and altering their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Linked Propenone Derivatives

(a) (2E)-3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)-1-piperazinyl]-2-propen-1-one (MFCD03414440)

- Structure: A piperazine ring linked to a propenone group, with a methoxynaphthyl substituent and a pyridinyl group.

- Applications : Used in ligand-based studies due to its heteroaromatic substituents.

(b) (E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one

- Structure: Piperazine substituted with a furan-2-carbonyl group and a fluorophenyl-propenone chain.

- Key Differences : The furan ring introduces a heterocyclic motif, which may influence hydrogen bonding and metabolic stability. The fluorine atom enhances electronegativity, contrasting with the target compound’s methyl group .

- Synthesis : Likely synthesized via Claisen-Schmidt condensation, similar to chalcones .

(c) (2Z)-1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-1-yl)prop-2-en-1-one

- Structure: Chlorophenyl and naphthyl substituents on the piperazine-propenone scaffold.

- Key Differences: Bulky naphthyl and chlorophenyl groups increase hydrophobicity (logP = 1.89) compared to the target compound’s smaller methyl and propenoyl groups. Predicted boiling point: 624.2°C .

Chalcone Derivatives with Piperazine or Heterocyclic Moieties

(a) (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one

- Structure : A simple chalcone with fluorophenyl and phenyl groups.

- Dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing crystallinity .

(b) 3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

- Structure: Propenone linked to indole and dimethylamino groups.

- Key Differences: The indole moiety enables interactions with biological targets (e.g., kinase inhibitors), while the dimethylamino group increases basicity. This contrasts with the target compound’s neutral piperazine scaffold .

Physicochemical and Electronic Properties

Quantum Chemical Descriptors

- (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one : HOMO-LUMO gap = -8.723 eV, indicating high reactivity.

- Target Compound: Predicted to have a narrower HOMO-LUMO gap due to electron-withdrawing propenoyl groups, enhancing electrophilicity .

Solubility and logP

- 1-(4-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one : logP = 5.17, highly hydrophobic.

- Target Compound : Expected lower logP (~3–4) due to the polar piperazine ring, improving aqueous solubility .

Biological Activity

1-(3-Methyl-4-prop-2-enoyl-piperazin-1-yl)prop-2-en-1-one, commonly referred to as a piperazine derivative, is a compound of interest due to its potential biological activities. This article aims to explore its synthesis, structural properties, and biological effects based on recent research findings.

The compound has the following chemical formula:

- Molecular Formula : CHNO

- CAS Number : 953733-17-0

Synthesis

The synthesis of this compound typically involves reactions that form piperazine derivatives through various organic synthesis methods, including the Knoevenagel condensation and other coupling reactions. The synthetic pathway often emphasizes the formation of the enone structure, which is crucial for its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of piperazine have shown promising results in inhibiting cell proliferation in various cancer cell lines. A study highlighted that certain piperazine derivatives could inhibit the growth of MDA-MB-231 breast cancer cells with an IC value of 0.126 μM, indicating potent anticancer activity .

Neuroprotective Effects

In a preliminary screening for neuroprotective activity, related compounds demonstrated the ability to prolong survival time in models of acute cerebral ischemia. This suggests that similar piperazine derivatives might also exhibit neuroprotective effects, potentially through mechanisms involving the modulation of neurotransmitter pathways or reduction of oxidative stress .

Antimicrobial Activity

Piperazine derivatives have been noted for their antimicrobial properties. Studies have shown that modifications to the piperazine ring can enhance antibacterial activity against various strains, indicating a broad spectrum of potential therapeutic applications .

Case Studies

Several case studies have been documented regarding the biological activity of piperazine derivatives:

- Neuroprotection : A study involving a cinnamide derivative showed significant neuroprotective effects in mice subjected to ischemic conditions. The compound was able to decrease mortality rates and prolong survival times significantly .

- Anticancer Activity : In vitro studies on various cancer cell lines revealed that certain piperazine derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(3-Methyl-4-prop-2-enoyl-piperazin-1-yl)prop-2-en-1-one, and how do reaction parameters influence yield?

- Methodological Answer : A Claisen-Schmidt condensation (as described for analogous enones in ) can be adapted using 3-methylpiperazine and acryloyl chloride derivatives. Key factors include:

- Catalyst selection : Acidic (e.g., thionyl chloride) or basic conditions to promote aldol addition and dehydration .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol may stabilize intermediates .

- Temperature control : Elevated temperatures (~80–100°C) favor dehydration to form the α,β-unsaturated ketone .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves piperazine ring conformation and enone geometry (e.g., bond angles comparable to monoclinic structures with β ≈ 97°, as in ) .

- NMR spectroscopy :

- ¹H NMR : Distinct signals for methyl groups (δ 1.2–1.5 ppm), vinyl protons (δ 5.8–6.5 ppm), and piperazine NH (δ 2.5–3.5 ppm) .

- ¹³C NMR : Carbonyl carbons (δ 165–175 ppm) and sp² carbons (δ 120–140 ppm) confirm enone formation .

- IR spectroscopy : Stretching vibrations for ketone (1700–1750 cm⁻¹) and conjugated C=C (1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography data resolve ambiguities in stereochemical assignments for this compound?

- Methodological Answer :

- Unit cell parameters : Monoclinic systems (e.g., space group P2₁/n) allow precise determination of dihedral angles between the piperazine and enone moieties .

- β angle analysis : Values near 97° (as in ) indicate non-planar packing, critical for assessing steric hindrance from the 3-methyl group .

- Comparative studies : Overlay crystallographic data with computational models (DFT) to validate deviations <0.05 Å in bond lengths .

Q. What experimental strategies mitigate contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Dose-response standardization : Use EC₅₀/IC₅₀ values normalized to cell viability assays (e.g., MTT) to account for batch-to-batch variability .

- Structural analogs : Compare activity with derivatives like (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one ( ) to isolate substituent effects .

- Assay validation : Replicate studies under controlled O₂ levels (5% CO₂) to minimize oxidative degradation of the enone group .

Q. What mechanistic insights explain the regioselective formation of the enone moiety under varying catalytic conditions?

- Methodological Answer :

- Acid-catalyzed pathways : Protonation of the carbonyl oxygen (e.g., via thionyl chloride) promotes enolization, favoring β-keto elimination to form the conjugated enone .

- Base-mediated routes : Deprotonation of α-hydrogens drives aldol condensation, with steric effects from the 3-methyl group dictating regioselectivity (e.g., >80% E-isomer yield) .

- Kinetic vs. thermodynamic control : Higher temperatures (100°C) favor thermodynamically stable trans-enones, confirmed by NOESY NMR .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in solubility profiles reported for this compound?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO, ethanol, and chloroform using UV-Vis spectroscopy (λmax ≈ 270 nm for enone chromophore) .

- Aggregation studies : Dynamic light scattering (DLS) identifies micelle formation in aqueous buffers, which may artificially lower apparent solubility .

Q. What computational methods best predict the reactivity of the enone group in nucleophilic additions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.